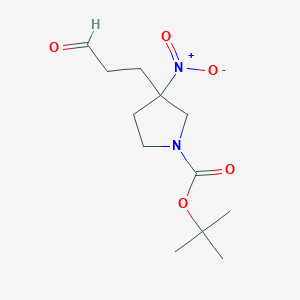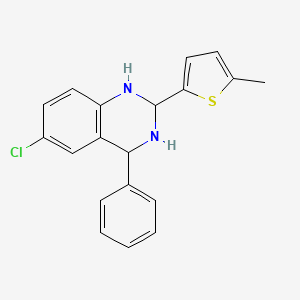
propan-2-yl N-(4-aminophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-(4-aminophenyl)carbamate is a chemical compound with the molecular formula C11H16N2O2. It is also known as isopropyl 4-aminobenzylcarbamate. This compound is characterized by its amine group attached to a benzene ring, which is further connected to a carbamate group. It is a white or colorless solid that is soluble in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a reaction between propan-2-ol (isopropanol) and 4-aminobenzyl chloride in the presence of a carbamate-forming reagent such as diethyl carbonate or urea.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors or batch reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbonyl compounds such as this compound oxide.
Reduction: Amine derivatives such as this compound amine.
Substitution: Substituted derivatives such as propan-2-yl N-(4-azidophenyl)carbamate.
Scientific Research Applications
Chemistry: Propan-2-yl N-(4-aminophenyl)carbamate is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions. Medicine: Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which propan-2-yl N-(4-aminophenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the benzene ring.
N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide: Similar core structure but with an acetamide group instead of a carbamate group.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl N-(4-aminophenyl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
RMQZCNFEBWSLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)



![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)



![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)
![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)

![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)
